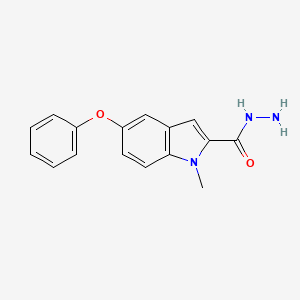
1-甲基-5-苯氧基-1H-吲哚-2-羧酰肼
描述
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound, with its unique structure, holds potential for various scientific and industrial applications.
科学研究应用
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to a variety of changes in cellular function .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound interacts with the active site of α-glucosidase, leading to enzyme inhibition. This interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide involves several key processes. The compound binds to the active site of α-glucosidase, leading to enzyme inhibition . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The compound also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide maintains its inhibitory effects on α-glucosidase and other target enzymes, although the extent of these effects may vary depending on the specific experimental conditions . Additionally, the compound has been observed to have long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit α-glucosidase and other target enzymes without causing significant toxicity . At higher doses, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide can induce toxic effects, including liver and kidney damage . Threshold effects have also been observed, with the compound exhibiting a dose-dependent response in terms of its inhibitory effects on target enzymes and cellular processes .
Metabolic Pathways
1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Additionally, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide has been shown to influence the activity of key metabolic enzymes, including those involved in carbohydrate and lipid metabolism .
Transport and Distribution
Within cells and tissues, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide can accumulate in specific cellular compartments, including the cytoplasm and nucleus . This localization is influenced by the compound’s physicochemical properties and its interactions with cellular components .
Subcellular Localization
The subcellular localization of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications, which direct 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide to specific cellular compartments . The compound’s activity and function are influenced by its subcellular localization, with different effects observed depending on its distribution within the cell .
准备方法
The synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide typically involves the reaction of indole-2-carboxylic acid with hydrazine monohydrate, followed by methylation and phenoxylation steps . The general synthetic route can be summarized as follows:
Starting Material: Indole-2-carboxylic acid.
Hydrazine Reaction: Reacting indole-2-carboxylic acid with hydrazine monohydrate to form indole-2-carbohydrazide.
Methylation: Methylation of the indole nitrogen to obtain 1-methyl-indole-2-carbohydrazide.
Phenoxylation: Introduction of the phenoxy group at the 5-position to yield the final product, 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
化学反应分析
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can be used.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Known for its potent antiviral activity.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: Studied for their anticancer properties.
Indole-3-acetic acid: A plant hormone with significant biological activity.
The uniqueness of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-methyl-5-phenoxyindole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-8-7-13(21-12-5-3-2-4-6-12)9-11(14)10-15(19)16(20)18-17/h2-10H,17H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZHKPKONJZXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C=C1C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)
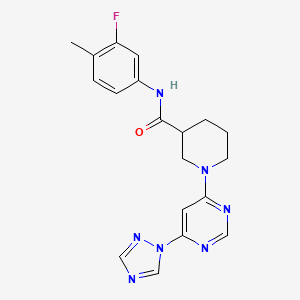
![(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B2541671.png)
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)
![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)
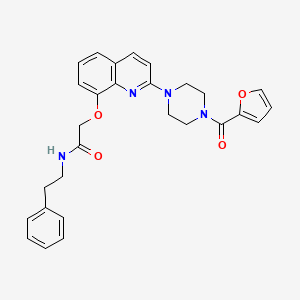
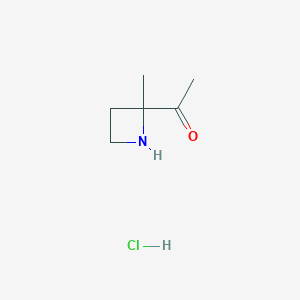
![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2541681.png)
![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541682.png)
![13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2541683.png)

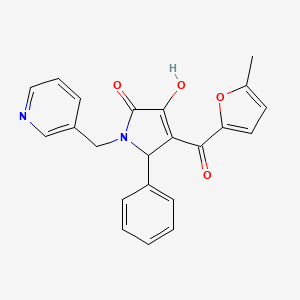
![2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2541687.png)
![2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2541688.png)
